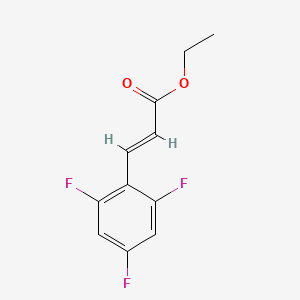

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate

説明

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is an α,β-unsaturated ester characterized by a trifluorinated phenyl group at the β-position of the acrylate moiety. The compound’s structure features three fluorine atoms symmetrically substituted at the 2-, 4-, and 6-positions of the benzene ring, conferring strong electron-withdrawing effects and enhanced stability.

特性

IUPAC Name |

ethyl (E)-3-(2,4,6-trifluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-8-9(13)5-7(12)6-10(8)14/h3-6H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRPOWBVMKMIDK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate typically involves the Wittig reaction, where 2,4,6-trifluorobenzaldehyde reacts with a suitable phosphonium ylide under basic conditions to form the desired acrylate ester . The reaction is carried out in an inert atmosphere, often using solvents like ethanol and bases such as sodium ethoxide.

Industrial Production Methods

Industrial production of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate group to an alcohol.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and substituted acrylates, depending on the reaction conditions and reagents used.

科学的研究の応用

Polymer Chemistry

A. Monomer for Polymerization

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate can be utilized as a monomer in the synthesis of polymers through radical polymerization. The incorporation of trifluoromethyl groups into polymer chains can impart unique properties such as enhanced thermal stability and chemical resistance. This makes it suitable for applications in coatings, adhesives, and sealants.

B. Copolymerization

The compound can also serve as a co-monomer in copolymerization processes. For instance, copolymerization with other acrylates or methacrylates can yield materials with tailored properties for specific applications. Research indicates that copolymers derived from acrylates exhibit improved mechanical properties and solvent resistance compared to their homopolymer counterparts .

Medicinal Chemistry

A. Pharmaceutical Intermediates

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate can act as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability. This makes it a valuable building block in drug discovery and development.

B. Anticancer Agents

Recent studies have explored the use of trifluoromethyl-containing compounds in developing anticancer agents. The introduction of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate into synthetic pathways has shown promise in creating novel compounds with potential anticancer activity .

Material Science

A. Coatings and Films

Due to its ability to form stable polymers with desirable properties, (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is applicable in producing advanced coatings and films. These materials can exhibit excellent adhesion, durability, and resistance to environmental factors such as moisture and UV radiation.

B. Specialty Materials

The compound's unique properties allow it to be used in creating specialty materials for applications requiring high-performance characteristics. This includes its use in high-tech industries such as electronics and aerospace where lightweight and durable materials are essential .

Case Studies

作用機序

The mechanism of action of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects.

類似化合物との比較

Structural and Electronic Features

The compound is compared below with key analogs based on substituent patterns, molecular properties, and applications.

Reactivity and Stability

- Electron-Withdrawing Effects: The 2,4,6-trifluorophenyl group in the target compound enhances the electrophilicity of the α,β-unsaturated ester, making it more reactive in conjugate additions compared to non-halogenated analogs like ethyl cinnamate. However, it is less reactive than derivatives with nitro or cyano groups .

- Thermal Stability: Fluorinated aryl acrylates generally exhibit higher thermal stability than brominated analogs (e.g., 2-(2,4,6-tribromophenoxy)ethyl acrylate), which may decompose under high temperatures due to C-Br bond cleavage .

生物活性

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate features a trifluoromethyl group that enhances its lipophilicity and biological activity. The structural formula can be expressed as follows:

This molecular configuration allows for effective interaction with biological membranes and targets.

The biological activity of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to cross lipid membranes, facilitating its action on cellular targets. This interaction may lead to the inhibition of certain enzymatic activities or modulation of receptor functions, which can result in various biological effects such as antimicrobial or anticancer activities .

Antimicrobial Activity

Research has shown that derivatives of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against a range of pathogenic bacteria and fungi. The findings indicated that certain derivatives displayed potent inhibitory effects on microbial growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression. Notably, the compound showed selective cytotoxicity towards malignant cells while sparing normal cells .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation assessed the antibacterial activity of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .

- Anticancer Evaluation : In a study involving human breast cancer cell lines (MCF-7), treatment with (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate, and what catalysts are commonly employed?

The compound can be synthesized via transition metal-catalyzed C–H bond functionalization. A method analogous to the ruthenium-catalyzed oxidative alkenylation of arenes (used for similar acrylates) involves [RuCl₂(p-cymene)]₂ as a catalyst, with KPF₆ as an additive and Cu(OAc)₂·H₂O as an oxidant in aqueous conditions . The reaction typically proceeds via twofold C–H activation, enabling regioselective coupling between ethyl acrylate and fluorinated aryl precursors. Key intermediates include trifluorophenyl isocyanates (e.g., 2,4,6-trifluorophenyl isocyanate, CAS 50528-80-8) as starting materials .

Q. How is the stereochemical integrity of the (E)-isomer confirmed during synthesis?

Stereochemical validation relies on nuclear Overhauser effect (NOE) NMR spectroscopy to distinguish between (E)- and (Z)-isomers. The (E)-configuration is confirmed by the absence of NOE interactions between the α,β-unsaturated carbonyl proton and the trifluorophenyl ring protons. High-performance liquid chromatography (HPLC) with chiral columns can further resolve enantiomeric purity .

Q. What are the critical physicochemical properties of this compound, and how are they measured?

Key properties include:

- LogP (Partition coefficient) : ~2.17 (indicative of moderate lipophilicity), determined via reverse-phase HPLC or shake-flask methods.

- Polar Surface Area (PSA) : ~43.37 Ų, calculated using software like Molinspiration or experimentally via chromatographic retention times.

- Thermal stability : Assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What spectroscopic techniques are used for structural characterization?

- ¹H/¹³C NMR : Assigns protons and carbons in the acrylate and trifluorophenyl moieties. Fluorine substitution induces distinct deshielding effects (e.g., ¹⁹F NMR peaks at δ −110 to −120 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and confirms the (E)-configuration in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?

Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve catalyst solubility, while water enhances eco-compatibility but may reduce yields .

- Catalyst loading : Lowering Ru catalyst concentrations (e.g., 2–5 mol%) with co-catalysts like Cu(OAc)₂ mitigates cost.

- Temperature control : Reactions at 80–100°C balance kinetics and side reactions (e.g., isomerization).

- Additive effects : Silver salts (Ag₂O) or ionic liquids can stabilize intermediates and improve regioselectivity .

Q. How do computational methods aid in predicting reactivity and pharmacological activity?

- Density Functional Theory (DFT) : Models transition states in C–H activation steps, predicting regioselectivity in aryl coupling.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, acrylate derivatives exhibit vascular activity by modulating nitric oxide synthase (NOS) pathways .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles based on LogP and PSA .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated acrylates?

Discrepancies often arise from:

- Purity variations : Trace impurities (e.g., unreacted isocyanates) can skew assays. Rigorous purification via flash chromatography or recrystallization is critical.

- Assay conditions : Differences in cell lines (e.g., HUVECs vs. HEK293) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values. Standardized protocols (e.g., OECD guidelines) improve reproducibility .

- Structural analogs : Subtle changes (e.g., ortho- vs. para-fluorine substitution) alter electronic properties and bioactivity. Comparative studies using isosteric analogs clarify structure-activity relationships (SAR) .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

- LC-MS/MS : Identifies hydrolysis products (e.g., free acrylic acid or trifluorophenol derivatives) in simulated gastric fluid (pH 1.2–3.5) or plasma.

- Stability studies : Accelerated degradation under UV light or oxidative stress (H₂O₂) reveals photo-isomerization or oxidation-prone sites.

- Metabolite profiling : Radiolabeled compounds (¹⁴C or ¹⁸F isotopes) track metabolic fate in in vitro hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。